molecular formula C18H15AsF6S B1606409 Triphenylsulfonium hexafluoroarsenate CAS No. 57900-42-2

Triphenylsulfonium hexafluoroarsenate

Cat. No.: B1606409
CAS No.: 57900-42-2
M. Wt: 452.3 g/mol
InChI Key: SYENPFUVTQGHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Photoacid Generators in Modern Chemical Systems

Photoacid generators (PAGs) are compounds that undergo a chemical transformation upon absorbing light, leading to the release of a proton and the formation of an acid. dakenchem.comtcichemicals.comwikipedia.org This light-induced generation of acid allows for precise spatial and temporal control over chemical reactions. dakenchem.com This capability is indispensable in modern chemical systems, particularly in advanced manufacturing sectors like microelectronics and photonics. dakenchem.com

In the fabrication of semiconductors, PAGs are a key ingredient in photoresists, which are light-sensitive materials used to pattern integrated circuits. dakenchem.comfujifilm.com When a photoresist film containing a PAG is selectively exposed to light (often deep-UV or EUV), acid is generated only in the irradiated areas. fujifilm.comyoutube.com During a subsequent heating step, this localized acid catalyzes reactions, such as the removal of a protecting group from the polymer backbone, which alters the solubility of the exposed regions. fujifilm.com This change in solubility allows for the creation of intricate circuit patterns. dakenchem.comfujifilm.com Beyond microelectronics, PAGs are vital for the UV curing of coatings, inks, and adhesives, where they initiate the polymerization of monomers like epoxides and vinyl ethers. fujifilm.comscispace.com

Historical Development and Significance of Onium Salt Photoinitiators

The field of photoinitiated cationic polymerization was significantly advanced by the discovery and development of onium salt photoinitiators. scispace.com Pioneering work in the 1970s by J.V. Crivello identified diaryliodonium and triarylsulfonium salts as highly efficient and thermally stable photoinitiators. scispace.comrsc.orgresearchgate.net These compounds represented a major breakthrough because they could initiate the polymerization of monomers, such as epoxides, that were not amenable to free-radical polymerization mechanisms. capes.gov.br

Onium salts are ionic compounds with a heteroatom center (like iodine or sulfur) bearing a positive charge, paired with a non-nucleophilic counter-anion (e.g., hexafluoroarsenate (B1215188), hexafluoroantimonate). encyclopedia.pub Their high thermal stability allows them to be mixed with highly reactive monomers without causing premature polymerization, yet they decompose efficiently upon irradiation to produce the initiating species. rsc.org Diaryliodonium and triarylsulfonium salts have become the most widely used classes of onium salt photoinitiators due to their synthetic accessibility, stability, and high quantum yields of acid generation. scispace.comrsc.org Their discovery opened up numerous practical applications, including coatings, adhesives, printing inks, stereolithography, and microelectronic photoresists. scispace.com

Overview of Triarylsulfonium Salts as Prototypical Photoacid Generators

Triarylsulfonium salts are a cornerstone class of PAGs used extensively in radiation-sensitive coatings and microlithography. spiedigitallibrary.org These ionic compounds consist of a sulfonium (B1226848) cation, in which a sulfur atom is bonded to three aromatic rings, and a complex metal halide anion. epa.gov Triphenylsulfonium (B1202918) hexafluoroarsenate is a quintessential example of this class.

The fundamental mechanism of acid generation involves the photolysis of the salt. acs.org Upon absorbing UV light, the triarylsulfonium cation is promoted to an excited state, which leads to the cleavage of a carbon-sulfur bond. fujifilm.comacs.orgacs.org This cleavage can be either homolytic (producing a radical cation and a radical) or heterolytic (producing a cation and a diaryl sulfide). acs.orgosti.gov Subsequent reactions of these intermediates with the surrounding medium result in the formation of a strong Brønsted acid. fujifilm.comspiedigitallibrary.org

The choice of the anion is critical to the function of the PAG, as it determines the strength of the photogenerated acid and ultimately influences the efficiency of the subsequent catalytic reactions. rsc.org Anions must be non-nucleophilic to avoid terminating the cationic polymerization process. encyclopedia.pub A general reactivity order for common anions has been established, demonstrating their significant impact on performance. encyclopedia.pubmdpi.com

Table 1: Relative Reactivity of Common Anions in Onium Salts

Anion Formula Relative Reactivity
Hexafluoroantimonate SbF₆⁻ Highest
Hexafluoroarsenate AsF₆⁻ High
Hexafluorophosphate (B91526) PF₆⁻ Moderate
Tetrafluoroborate BF₄⁻ Lower

Source: Based on findings regarding polymerization efficiency. encyclopedia.pubmdpi.com

Triarylsulfonium salts like Triphenylsulfonium hexafluoroarsenate are valued for their combination of high thermal stability and high quantum efficiency for acid generation, making them suitable for demanding applications like deep-UV microlithography that may involve pre- and post-baking steps. spiedigitallibrary.orgacs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hexafluoroarsenic(1-);triphenylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.AsF6/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4,5,6)7/h1-15H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYENPFUVTQGHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[As-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15AsF6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10886155
Record name Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10886155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57900-42-2
Record name Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57900-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057900422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10886155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylsulphonium hexafluoroarsenate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Photophysical and Photochemical Mechanisms of Triphenylsulfonium Hexafluoroarsenate

Mechanism of Photoacid Generation upon Irradiation

The fundamental function of Triphenylsulfonium (B1202918) hexafluoroarsenate (B1215188) upon irradiation is the production of a strong acid, which is accomplished through several competing photophysical and photochemical pathways. The efficiency and outcome of the photoacid generation can be influenced by the irradiation wavelength, the surrounding medium (e.g., solvent viscosity, polymer film), and the presence of other photoactive species. tcichemicals.com The primary event is the excitation of the triphenylsulfonium cation, which leads to the cleavage of a carbon-sulfur bond and the formation of reactive intermediates. scispace.com

Direct Photolysis Pathways and Intermediate Species Formation

Direct photolysis occurs when the triphenylsulfonium cation itself absorbs a photon, promoting it to an electronically excited state. This process is proposed to proceed primarily from the singlet excited state, leading to both heterolytic and homolytic cleavage of the carbon-sulfur bond. researchgate.net The initial fragmentation generates a variety of reactive species that dictate the subsequent chemical reactions and the ultimate formation of the acid.

Upon photoexcitation, the triphenylsulfonium cation undergoes fragmentation within a "cage" of surrounding solvent or polymer molecules. The fate of these fragments determines the final products and is categorized into two main pathways: in-cage and cage-escape reactions. ibm.com

In-Cage Reactions: The initially formed radical-cation pair, consisting of a phenyl radical and a diphenylsulfinyl radical cation, can be held together by the surrounding molecular cage. While trapped, they can recombine in a different configuration before they diffuse apart. This in-cage fragmentation-recombination mechanism leads to the formation of phenylthiobiphenyl isomers (specifically, 2-, 3-, and 4-phenylthiobiphenyl). scispace.comresearchgate.net This pathway is particularly favored in viscous environments like polymer films or during solid-state photolysis, where the diffusion of the fragments is restricted. researchgate.netibm.com Both in-cage and cage-escape reactions contribute to the production of acid. scispace.comibm.com

Cage-Escape Reactions: If the fragments diffuse out of the initial solvent cage before they can recombine, they are considered "escape" products. The primary cage-escape product from the direct photolysis of triphenylsulfonium salts is diphenylsulfide. researchgate.netibm.com In dilute solutions, the ratio of in-cage to cage-escape products is approximately one for triphenylsulfonium hexafluoroarsenate. researchgate.net The escaped radicals then react with the solvent or other molecules in the medium to generate the acid. scispace.com

Photolysis Pathway Primary Products Governing Conditions Reference
In-Cage Recombination 2-, 3-, and 4-PhenylthiobiphenylHigh viscosity, polymer films, solid state researchgate.net, ibm.com
Cage-Escape Reaction DiphenylsulfideLow viscosity solutions, sensitization processes researchgate.net, ibm.com

The ultimate goal of PAG photolysis is the generation of a strong acid. The reactive intermediates formed via the fragmentation pathways react with the surrounding medium to produce a proton (H+), which then combines with the hexafluoroarsenate anion (AsF₆⁻) to form the superacid, hexafluoroarsenic acid (HAsF₆).

Brönsted Acid Generation: The primary acid produced is a Brönsted acid, which is a proton donor. mdpi.com The mechanism involves the abstraction of a hydrogen atom from a solvent molecule (RH) or residual water by the reactive intermediates (e.g., the phenyl radical or the diphenylsulfinyl radical cation). This process yields a proton that is immediately associated with the counter-anion. scispace.com The presence of a proton source in the environment is therefore essential for efficient Brönsted acid generation.

Lewis Acid Generation: While the principal product is a Brönsted acid, some of the cationic fragments generated during photolysis could potentially act as Lewis acids (electron-pair acceptors). scielo.org.za For instance, the diphenylsulfinyl radical cation or other carbocation intermediates formed in subsequent reactions can interact with electron-rich species in the medium. However, the dominant and functionally critical product in the context of applications like chemically amplified resists is the powerful Brönsted acid, HAsF₆. mdpi.com

Photosensitization Mechanisms and Energy Transfer Processes

In many systems, the direct absorption of light by the PAG is inefficient. Photosensitization is a strategy used to overcome this by employing a sensitizer (B1316253) molecule that absorbs light more efficiently at the irradiation wavelength and then transfers energy to the PAG, initiating its decomposition. ugr.es This indirect activation can proceed through two major mechanisms: electron transfer and triplet energy transfer. A key distinction of sensitized pathways is that they typically yield only the cage-escape product, diphenylsulfide. scispace.comibm.com

In this mechanism, a photosensitizer (Sens) absorbs a photon and is promoted to an excited state (Sens*). The excited sensitizer then donates an electron to the triphenylsulfonium cation. mdpi.com This process is also central to photoacid generation in extreme ultraviolet (EUV) lithography, where secondary electrons generated from the resist polymer are captured by the PAG cation. mdpi.comresearchgate.net

The resulting triphenylsulfur radical is unstable and rapidly dissociates, cleaving a carbon-sulfur bond to form a phenyl radical and diphenylsulfide. mdpi.com This pathway bypasses the in-cage recombination route, leading exclusively to the cage-escape product. scispace.comibm.com The efficiency of this process is highly dependent on factors like the lowest unoccupied molecular orbital (LUMO) energy of the PAG cation, which influences its ability to act as an electron trap. mdpi.com

Mechanism Initiating Step Key Intermediate Final Product (Sulfide) Reference
Electron Transfer Sensitizer or secondary electron transfers an electron to TPS⁺Triphenylsulfur radical (Ph₃S•)Diphenylsulfide mdpi.com, scispace.com
Triplet Energy Transfer Excited triplet sensitizer transfers energy to TPS⁺Triplet phenyl radical - diphenylsulfinyl radical cation pairDiphenylsulfide ibm.com, scispace.com

Alternatively, a photosensitizer can absorb light and, through intersystem crossing, populate its long-lived triplet excited state. nih.govnih.gov If the triplet energy of the sensitizer is higher than that of the triphenylsulfonium salt, it can transfer this energy via a process known as triplet-triplet energy transfer. rug.nlmarquette.edu

This energy transfer promotes the triphenylsulfonium cation to its triplet excited state, which then dissociates. This process is also reported to yield the cage-escape product, diphenylsulfide, via the formation of a triplet phenyl radical-diphenylsulfinyl radical cation pair. ibm.com This method allows for the use of light at longer wavelengths where the PAG itself does not absorb, broadening the range of applicable light sources for initiating the acid generation. rug.nl

Influence of Sensitizer Structure and Concentration

The generation of acid from triphenylsulfonium salts can be initiated either by direct photo-excitation or through sensitization. In sensitization, a separate molecule, the sensitizer, absorbs the light and then transfers energy or an electron to the onium salt, causing its decomposition. The structure and concentration of the sensitizer are critical parameters that govern the efficiency of this process.

The fundamental role of the sensitizer is to absorb light at wavelengths where the triphenylsulfonium cation itself may have low absorbance. tcichemicals.com In ionic photoacid generators like this compound, the cationic part of the molecule is responsible for photo absorption. tcichemicals.com The efficiency of the subsequent acid generation is then influenced by the anion, which determines the strength of the resulting acid. tcichemicals.com

Research has shown that in polymer films, the polymer matrix itself can act as a sensitizer. For instance, studies on the photolysis of triphenylsulfonium salts in polymer films revealed product ratios that were different from those expected in a viscous medium, a phenomenon attributed to a sensitization process by the polymer. researchgate.net

Quantum Yield Studies of Acid Generation

The quantum yield (Φ) of photoacid generation is a critical measure of the efficiency of a photoacid generator. It is defined as the number of acid molecules produced per photon absorbed. This efficiency is not constant but is influenced by several factors, including the irradiation wavelength and the chemical environment.

The wavelength of the incident light plays a significant role in the efficiency of acid generation. Different photoacid generators are designed to be sensitive to specific wavelengths used in photolithography, such as 365 nm (i-line), 248 nm (KrF), and 193 nm (ArF). semiconductors.orgrsc.org

Studies on related sulfonium (B1226848) salt photoacid generators have demonstrated this wavelength dependence. For example, research on two novel sulfonium salts, PAGS1 and PAGS2, revealed significantly higher quantum yields for both decomposition and acid formation when irradiated at 405 nm compared to 365 nm. researchgate.net At 405 nm, the quantum yields of acid formation were 8.1% and 13% for PAGS1 and PAGS2, respectively, while the yields were very low at 365 nm. researchgate.net This indicates that the absorption characteristics of the PAG at a given wavelength are crucial for efficient acid production. Early chemically amplified resists utilized this compound, which generates an extraordinarily strong hexafluoroarsenic acid (HAsF₆). semiconductors.org

Table 1: Influence of Wavelength on Quantum Yields of Related Sulfonium Salt PAGs Data based on findings for PAGS1 and PAGS2 in acetonitrile. researchgate.net

CompoundIrradiation WavelengthQuantum Yield of Decomposition (%)Quantum Yield of Acid Formation (%)
PAGS1405 nm108.1
PAGS1365 nmVery LowVery Low
PAGS2405 nm1513
PAGS2365 nmVery LowVery Low

The quantum yield of acid generation is highly dependent on the surrounding environment (solvent, polymer matrix) and the specific structure of the onium salt.

Solvent and Medium Viscosity: The photolysis of triphenylsulfonium salts produces both "in-cage" and "cage-escape" products. researchgate.net In-cage products, such as phenylthiobiphenyls, are formed from the recombination of fragments before they can diffuse apart, while cage-escape products, like diphenylsulfide, result from fragments that separate. researchgate.net Both pathways lead to acid production. researchgate.net In dilute solutions, the ratio of cage-to-escape products is approximately one for this compound and other related salts. researchgate.net The formation of in-cage products is generally favored in more viscous environments, such as polymer films and in the solid state. researchgate.net

Topochemical Factors: The chemical environment, or "topochemical factors," can significantly influence the reaction pathways. rsc.org For instance, the irradiation of triphenylsulfonium salts embedded in a poly(methyl methacrylate) (PMMA) film can lead to the formation of photoproducts that are only found in trace amounts when the reaction is conducted in a solution. rsc.org This suggests that the rigid matrix of the polymer film plays a role in directing the secondary photochemical reactions. rsc.org

Anion Structure: While the cation primarily governs the photochemistry, the anion (counter-ion) also has an effect. However, for triphenylsulfonium salts with various counter-ions like hexafluoroarsenate, hexafluorophosphate (B91526), and triflate, the ratio of cage-to-escape products in dilute solution remains nearly identical, suggesting the anion's influence under these conditions is minimal. researchgate.net In concentrated solutions, some differences emerge. researchgate.net

Theoretical and Computational Investigations of Photoreactivity

Computational modeling has become an indispensable tool for understanding the complex photochemical processes of photoacid generators at a molecular level and for predicting their performance.

Molecular orbital (MO) theory provides significant insights into the photoreactivity of triphenylsulfonium salts. A key finding from computational studies is that the acid generation yield is strongly dependent on the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the triphenylsulfonium cation. researchgate.netmdpi.com A lower LUMO energy is associated with a higher electron-trap efficiency. researchgate.netmdpi.com This efficiency is crucial for the initial step of the photochemical reaction, which involves electron attachment to the PAG molecule, particularly in resists exposed to EUV or electron beams where secondary electrons trigger the reaction. researchgate.net The process begins with the cleavage of a sulfur-carbon (S-C) bond upon excitation. researchgate.net

To move beyond a simple reliance on LUMO energy, more sophisticated models have been developed. A two-parameter prediction model has been proposed to better estimate the acid generation yield and, consequently, the exposure dose required for a photoresist. researchgate.netmdpi.com This model elucidates that the acid yield depends on two primary factors:

Electron-Trap Efficiency: This is associated with the LUMO of the PAG cation and governs the initial electron capture before the C-S bond dissociation. researchgate.netmdpi.com

This model suggests that focusing solely on LUMO energies is insufficient for designing new, high-performance PAGs. The energy changes that occur during the rearrangement of the activated triphenylsulfonium species are also critically important. researchgate.netmdpi.com Such computational models are well-suited for the virtual screening and inverse design of novel photoacid generator materials with enhanced lithographic performance. mdpi.com

Table 2: Two-Parameter Model for Predicting Acid Generation Yield Based on theoretical investigations of triphenylsulfonium cations. researchgate.netmdpi.com

ParameterAssociated Molecular PropertyRole in Acid Generation
Parameter 1LUMO of PAG CationDetermines the electron-trap efficiency before C-S bond dissociation.
Parameter 2Overall Oxidation Energy Change of Rearranged PAGDetermines the proton-generation efficiency after C-S bond dissociation.

Computational Materials Screening for Novel Photoacid Generators

The development of advanced photolithography technologies, particularly for extreme ultraviolet (EUV) applications, necessitates the design of novel photoacid generators (PAGs) with enhanced efficiency and performance. Computational materials screening has emerged as a powerful tool to accelerate the discovery of new PAG candidates by predicting their properties and guiding synthetic efforts. For triphenylsulfonium-based PAGs, computational studies have identified key molecular descriptors that correlate with their photoacid generating efficiency.

Detailed research findings indicate that the acid generation yield of a triphenylsulfonium-based PAG is strongly dependent on two main factors:

The Lowest Unoccupied Molecular Orbital (LUMO) of the PAG cation : This is associated with the electron-trap efficiency before C-S bond dissociation. A lower LUMO energy level facilitates the capture of secondary electrons generated during EUV exposure, initiating the photochemical reaction.

A two-parameter model based on these factors has been shown to outperform traditional models that rely solely on LUMO energy for predicting the exposure dose of a photoresist. nih.gov This indicates that for the rational design of new PAGs, it is crucial to consider not just the initial electron-trapping ability but also the subsequent energetics of the acid generation process. nih.gov

Computational screening of novel PAGs often involves the following steps:

Generation of Candidate Molecules : Large libraries of virtual molecules are created, often by modifying the structure of known PAGs like triphenylsulfonium salts.

Quantum Chemical Calculations : Properties such as LUMO energy, oxidation potential, and other relevant electronic and thermodynamic parameters are calculated for each candidate molecule using methods like density functional theory (DFT).

Property-Based Filtering : The candidates are then filtered based on the desired property ranges. For instance, molecules with a LUMO energy below a certain threshold and a favorable oxidation energy are selected.

The following interactive data table illustrates how computational screening can be used to compare the properties of the triphenylsulfonium cation with hypothetical novel PAG cations. The data for the triphenylsulfonium cation is based on published research, while the data for the novel PAGs are representative examples to demonstrate the screening concept.

CompoundLUMO Energy (eV)Overall Oxidation Energy Change (eV)Predicted EUV Dose (mJ/cm²)
Triphenylsulfonium-1.50.520
Novel PAG 1-1.80.415
Novel PAG 2-1.20.725
Novel PAG 3-2.00.312

This computational approach allows for the high-throughput screening of vast chemical spaces to identify promising new PAG structures with potentially superior performance compared to existing materials like this compound. nih.gov

Applications in Chemically Amplified Photoresists

Fundamental Principles of Chemically Amplified Resist Technology

The advent of chemically amplified photoresists in the early 1980s represented a pivotal shift in lithographic materials, enabling significant advancements in semiconductor manufacturing. sciencehistory.org Unlike older photoresist technologies where a single photon would drive a single chemical event, CARs utilize a catalytic reaction to amplify the initial photochemical event, dramatically increasing sensitivity. sciencehistory.orggoogle.com A typical chemically amplified resist system consists of a polymer resin with acid-labile protecting groups, a photoacid generator, and a solvent. nih.gov Upon exposure to radiation such as deep ultraviolet (DUV) or extreme ultraviolet (EUV) light, the PAG decomposes and generates a small amount of a strong acid. google.comnih.gov

The acid generated by the PAG, such as the hexafluoroarsenic acid derived from triphenylsulfonium (B1202918) hexafluoroarsenate (B1215188), acts as a catalyst during a subsequent post-exposure bake (PEB) step. sciencehistory.org This photo-generated acid diffuses through the polymer matrix and catalyzes the cleavage of acid-labile protecting groups from the polymer backbone. google.com This deprotection reaction alters the solubility of the polymer in a developer solution.

In a positive-tone resist, for example, a polymer like poly(4-hydroxystyrene) has its hydroxyl groups "protected" by a t-butoxycarbonyl (t-BOC) group, making the polymer insoluble in an aqueous base developer. google.com The strong acid generated by the PAG catalyzes the removal of the t-BOC group, restoring the polymer to its base-soluble phenolic form. sciencehistory.orggoogle.com A single acid molecule can catalyze numerous deprotection reactions, leading to the "chemical amplification" that gives these resists their high sensitivity. google.com This catalytic chain reaction means that a much lower exposure dose is required compared to conventional resists. sciencehistory.org

Component Function in Chemically Amplified Resist
Polymer Resin (e.g., t-BOC protected polyhydroxystyrene) Provides the film structure and contains acid-labile protecting groups that change the material's solubility. google.com
Photoacid Generator (PAG) (e.g., Triphenylsulfonium hexafluoroarsenate) Absorbs photons during exposure and generates a strong acid. sciencehistory.orggoogle.com
Generated Photoacid (e.g., Hexafluoroarsenic acid) Acts as a catalyst to remove protecting groups from the polymer during the post-exposure bake. sciencehistory.org

The diffusion of the photo-generated acid during the post-exposure bake is a critical parameter that significantly influences the final patterned image. researchgate.netlithoguru.com A controlled amount of acid diffusion is necessary to smooth standing wave effects, which are interference patterns created by light reflecting from the substrate. lithoguru.com However, excessive diffusion can lead to a loss of resolution, causing blur at the edges of the patterned features and reducing the process latitude. lithoguru.com This is often referred to as a degradation of the latent image. lithoguru.com

Controlling acid diffusion is crucial for achieving high resolution and minimizing line edge roughness (LER). researchgate.net The properties of the PAG, including the size and mobility of the acid anion (in this case, hexafluoroarsenate), play a role in the diffusion characteristics. Researchers actively study and model acid diffusion kinetics to optimize resist performance for advanced lithography nodes. researchgate.netlithoguru.com The challenge lies in balancing the need for sufficient diffusion to achieve the desired chemical transformation without compromising the fidelity of the printed pattern. lithoguru.com

Performance in Advanced Lithographic Technologies

This compound and other onium salt PAGs have been instrumental in the development of photoresists for several generations of advanced lithographic technologies.

Chemically amplified resists were essential for the transition to DUV lithography, first at the 248 nm wavelength (Krypton Fluoride laser) and subsequently at 193 nm (Argon Fluoride laser). sciencehistory.orgquora.com Traditional novolak-based resists were too opaque at these shorter wavelengths. google.com New polymer platforms, such as polyhydroxystyrene, were developed that offered the necessary transparency and etch resistance. google.com In these DUV resists, triphenylsulfonium salts, including the hexafluoroarsenate variant, serve as efficient PAGs. google.com20.210.105 The high sensitivity imparted by the chemical amplification mechanism was critical to overcoming the lower intensity of early DUV light sources. google.com

EUV lithography, which uses an extremely short wavelength of 13.5 nm, is the current industry standard for manufacturing the most advanced semiconductor nodes (e.g., 7 nm and beyond). wikipedia.orgresearchgate.net Chemically amplified resists remain the workhorse materials for EUV lithography. researchgate.netnih.gov The fundamental principle of operation is the same: an EUV photon generates secondary electrons within the resist, which then cause the PAG to decompose and produce acid. wikipedia.org However, the physics of EUV exposure introduces significant challenges, including stochastic effects (random variations) from photon shot noise and secondary electron blur, which can impact pattern roughness. researchgate.net The efficiency of the PAG in generating acid upon EUV exposure and the subsequent acid diffusion are critical factors for performance. researchgate.net Triphenylsulfonium cations are a key component in PAGs being studied and utilized for EUV resists to meet the demanding requirements of resolution, sensitivity, and line edge roughness for future technology nodes. researchgate.net

Lithography Technology Wavelength Role of this compound-based CARs
Deep Ultraviolet (DUV) 248 nm, 193 nm quora.comEnabled the transition to shorter wavelengths by providing highly sensitive and transparent resist systems. sciencehistory.orggoogle.com
Extreme Ultraviolet (EUV) 13.5 nm wikipedia.orgsemiengineering.comServes as the primary resist technology, though challenges in controlling acid diffusion and stochastic effects are significant. researchgate.netnih.gov

Immersion lithography is an enhancement of DUV lithography, primarily at the 193 nm wavelength. wikipedia.org It increases the achievable resolution by replacing the air gap between the final lens of the scanner and the photoresist-coated wafer with a high-refractive-index liquid, typically purified water. wikipedia.orgasml.com This technique effectively increases the numerical aperture of the projection optics, allowing for the printing of smaller features. wikipedia.org The photoresists used in immersion lithography are advanced formulations of the same chemically amplified systems used for "dry" DUV, meaning that PAGs like this compound continue to be relevant and essential components in these processes. The resolution enhancement provided by immersion lithography pushed 193 nm technology to nodes far beyond what was initially thought possible, delaying the need for EUV lithography. asml.com

I-line (365 nm) and Broader Wavelength Sensitivity

This compound is a member of the triarylsulfonium salt class of photoacid generators (PAGs). The photosensitivity of these salts is primarily dictated by the triphenylsulfonium cation, which acts as the chromophore. The UV absorption spectrum of the closely related triphenylsulfonium hexafluoroantimonate shows significant absorbance that tails off through the near-UV region. websiteonline.cn This indicates that while the peak absorption is in the deep UV (DUV) range, there is sufficient sensitivity at longer wavelengths for practical applications.

Specifically, this compound is sensitive to i-line (365 nm) radiation from mercury-vapor lamps, which are common light sources in mask aligners and steppers. ucdavis.edumicrochemicals.com While its primary absorption is stronger at shorter DUV wavelengths, its sensitivity extends into the near-UV spectrum. microchemicals.com Some broadband photoresists are designed to absorb not only the i-line (365 nm) but also the g-line (435 nm) and h-line (405 nm). microchemicals.com The photochemistry of triphenylsulfonium salts involves the generation of a strong Brønsted acid (hexafluoroarsenic acid, HAsF₆) upon irradiation. ibm.commdpi.com This photogenerated acid then acts as a catalyst in subsequent chemical amplification steps. The process is not limited to a single wavelength; studies on similar triphenylsulfonium salts have been conducted using DUV radiation at 254 nm and 193 nm, as well as with electron beam exposure. emerald.comresearchgate.net

Interactions with Photoresist Matrix Components

The performance of a photoacid generator is critically dependent on its interaction with the surrounding polymer matrix and other additives within the photoresist formulation.

Polymer Resin Compatibility and Miscibility

Good miscibility with the matrix polymer is a fundamental requirement for a photoacid generator to ensure uniform distribution and prevent phase separation, which would lead to defects in the final pattern. researchgate.netsemiconductors.org Triphenylsulfonium salts, including the hexafluoroarsenate variant, have been formulated with a variety of polymers to create photosensitive systems. ibm.com

Research has shown the compatibility of triphenylsulfonium salts with several common photoresist polymers. For instance, triphenylsulfonium nonaflate has been successfully embedded in poly(methyl methacrylate) (PMMA) films for photochemical studies. researchgate.net Furthermore, the compatibility of electroactive polytriphenylamine can be significantly improved by blending it with poly(styrene-co-hydroxystyrene) (PS-co-PHS), a polymer system highly relevant to photoresist technology. mdpi.com The hydroxyl groups in the PHS component enhance miscibility, suggesting that this compound would be compatible with such widely used photoresist platforms. mdpi.com

Influence of Photoacid Generator Concentration

The concentration of the photoacid generator is a critical parameter that is carefully optimized to balance sensitivity, resolution, and line-edge roughness (LER). researchgate.net Modern chemically amplified resists often contain PAGs at concentrations ranging from approximately 5% to 30% of the total polymer weight. researchgate.net

Interaction with Dissolution Inhibitors and Base Quenchers

Chemically amplified photoresists are complex systems containing multiple components that interact to create a latent image. This compound, upon exposure, generates hexafluoroarsenic acid, which then interacts with dissolution inhibitors and base quenchers.

Base quenchers, typically amines or amides, are added to the resist formulation to neutralize the photogenerated acid. researchgate.net This is a crucial control mechanism to limit the diffusion of the acid catalyst, which, if uncontrolled, can blur the pattern and degrade resolution. researchgate.netgoogle.com The concentration of the base quencher is carefully balanced, often in the range of 5% to 30% relative to the PAG loading. researchgate.net This ensures that stray acid molecules at the edge of the exposed regions are neutralized, sharpening the final pattern. However, too much quencher can neutralize the acid needed for the desired chemical change, leading to a failure to pattern correctly. researchgate.net

Dissolution inhibitors are molecules that reduce the dissolution rate of the unexposed resist in the developer solution. In a positive-tone resist, the photogenerated acid catalyzes a reaction that chemically alters the inhibitor (or an inhibiting group on the polymer), causing a significant increase in the dissolution rate in the exposed areas. Cholate-based derivatives, such as t-butyl cholate, have been used as dissolution inhibitors in formulations containing this compound.

Lithographic Performance Metrics

Sensitivity and Exposure Dose

The sensitivity of a photoresist, often characterized by the exposure dose required to achieve complete patterning (Dose-to-Clear or Dose-to-Gel), is a key performance metric. It is highly dependent on the entire resist formulation, the substrate, and the exposure conditions (wavelength, intensity). microchemicals.com For this compound and related PAGs, the required dose varies significantly with the type of radiation and the resist system.

The following table provides an overview of reported exposure doses for photoresists using triphenylsulfonium (TPS) based PAGs under various conditions.

Photoacid Generator (PAG)Polymer SystemExposure TypeReported Exposure Dose
TPS NonaflatePoly(styrene-co-4-hydroxy-styrene-co-tert-butylacetate)E-beam~160 µC/cm²
Modified TPSChemically Amplified PhotoresistE-beam52 µC/cm²
Generic Negative ResistCross-linking Polymeri-line (~8 mW/cm²)Dose dependent on required cross-linking
Fluoropolymer System (for comparison, PAG-free)HFIP-containing FluoropolymerE-beam3 µC/cm²

This table presents data compiled from various research findings to illustrate the range of exposure sensitivities. microchemicals.comemerald.comsemanticscholar.org

As shown, the required dose can range from a few µC/cm² in highly sensitive experimental systems to over 100 µC/cm² in others. emerald.comsemanticscholar.org For conventional i-line exposure of negative resists, the dose directly impacts the degree of cross-linking; insufficient dose leads to incomplete cross-linking, while excessive dose can cause light scattering and reduced resolution. ucdavis.edumicrochemicals.com The development of novel polymer systems, such as those containing hexafluoroisopropanol (HFIP), has demonstrated the potential for ultra-high sensitivity, achieving imaging at doses as low as 3 μC/cm², which is a significant improvement over many conventional PAG-based systems. semanticscholar.orgmdpi.comnih.gov

Resolution and Pattern Definition

This compound plays a critical role as a photoacid generator (PAG) in chemically amplified resist (CAR) systems designed for high-resolution lithography. Its primary function upon exposure to deep-UV radiation is to generate a strong Brønsted acid, which then catalytically induces a cascade of chemical transformations within the resist's polymer matrix during a subsequent post-exposure bake (PEB) step. This process of chemical amplification is fundamental to achieving the high sensitivity and resolution required for patterning fine features in microelectronics manufacturing. sciencehistory.orgresearchgate.net

A notable example of its application is in a chemically amplified positive-acting (CAMP) resist formulation. spiedigitallibrary.org This resist consists of a terpolymer, poly(t-butoxycarbonyloxystyrene-sulfur dioxide), which acts as the resin, and this compound as the PAG. spiedigitallibrary.orgspiedigitallibrary.org The incorporation of sulfur dioxide into the polymer backbone raises the glass transition temperature (Tg), providing greater flexibility for using higher PEB temperatures, which can enhance sensitivity. spiedigitallibrary.org

Research conducted using this specific resist formulation has demonstrated significant resolution capabilities. When processed with a GCA prototype deep-UV exposure tool (with a numerical aperture of 0.35 and 5X reduction optics), the resist proved capable of resolving fine patterns with high fidelity. spiedigitallibrary.orgspiedigitallibrary.org The results from these evaluations underscore the efficacy of this compound in advanced resist formulations.

Table 1: Lithographic Performance of CAMP Resist with this compound

Parameter Achieved Resolution Film Thickness Notes
Line/Space Patterns 0.35 µm 1.0 - 1.2 µm Exhibited vertical wall profiles. spiedigitallibrary.orgspiedigitallibrary.org
Window Patterns 0.4 µm 1.0 - 1.2 µm Demonstrated clean pattern definition. spiedigitallibrary.org

The mechanism involves the acid-catalyzed cleavage of the t-butoxycarbonyl (t-BOC) protecting groups on the polymer. This reaction converts the initially insoluble polymer into a base-soluble one (poly(hydroxystyrene-sulfone)), allowing for the development of a positive-tone image. spiedigitallibrary.org The efficiency of the this compound in generating a strong acid with a high quantum yield is a key determinant of the resist's performance, enabling sharp deprotection gradients and, consequently, high-resolution patterns.

Line Edge Roughness (LER) Considerations

Line edge roughness (LER) refers to the deviation of a patterned resist feature edge from a smooth, ideal line. As critical dimensions in semiconductor devices continue to shrink, LER has become a paramount challenge, impacting device performance and yield. The properties of the photoacid generator are a significant factor contributing to the final LER of a resist pattern. researchgate.net

The use of this compound influences LER through several interconnected mechanisms that are inherent to the chemically amplified resist process:

Acid Generation Statistics: The initial distribution of photo-generated acid molecules within the resist is stochastic. A non-uniform distribution of acid can lead to localized variations in the rate of the deprotection reaction, which translates into roughness at the line edge after development.

Acid Diffusion: During the post-exposure bake, the generated acid diffuses through the polymer matrix. While necessary for the catalytic amplification, this diffusion can also blur the latent image defined during the exposure step. The extent and nature of this diffusion, influenced by the size of the acid molecule (in this case, derived from hexafluoroarsenate) and the properties of the polymer matrix, directly impact the sharpness of the final feature and its LER. acs.org

Reaction Kinetics: The efficiency of the deprotection reaction catalyzed by the acid is crucial. A highly efficient PAG like this compound, which produces a strong acid, can lead to a more complete and uniform deprotection in the exposed regions, potentially mitigating some sources of roughness.

Optimizing the formulation, including the concentration of the PAG and the choice of quencher molecules, is essential for balancing sensitivity, resolution, and LER. The properties of this compound—its thermal stability, quantum yield, and the strength of the acid it produces—are all critical parameters in this optimization process for developing low-LER photoresist systems. researchgate.netspiedigitallibrary.org

Table 2: Factors Influencing LER in CARs with this compound

Influencing Factor Description Impact on LER
PAG Concentration The loading amount of this compound in the resist formulation. Affects acid generation density and uniformity.
Acid Diffusion Length The distance the generated acid travels during the post-exposure bake. Excessive diffusion can blur the image and increase LER. acs.org
Acid Strength The potency of the generated hexafluoroarsenic acid. A stronger acid can lead to more efficient and uniform deprotection, potentially reducing LER. sciencehistory.org
Polymer Matrix The properties of the host polymer, such as glass transition temperature and molecular weight. Influences acid diffusion and the dissolution characteristics of the resist. spiedigitallibrary.orgacs.org

Applications in Cationic Photopolymerization Systems

Mechanism of Photoinitiated Cationic Polymerization

Photoinitiated cationic polymerization is a type of chain-growth polymerization where a cationic initiator is generated by light, which then transfers a charge to a monomer, making it reactive. wikipedia.org This reactive monomer subsequently reacts with other monomers to form a polymer. wikipedia.org Triarylsulfonium salts, such as triphenylsulfonium (B1202918) hexafluoroarsenate (B1215188), are key components in initiating these reactions upon UV irradiation.

The initiation process using triphenylsulfonium salts begins with the absorption of light, typically in the UV region. mdpi.com Upon irradiation, the triphenylsulfonium salt undergoes photolysis, which involves the cleavage of a carbon-sulfur (C-S) bond. encyclopedia.pub This photodecomposition can proceed through two primary pathways:

Homolytic Cleavage: The excited salt molecule splits into a diarylsulfonium radical cation and an aryl radical.

Heterolytic Cleavage: This pathway results in the formation of a diarylsulfide and an aryl cation.

Regardless of the initial cleavage pathway, the highly reactive intermediates, particularly the diarylsulfonium radical cation, readily interact with a hydrogen donor present in the polymerization medium (such as a solvent or monomer). mdpi.com This interaction, often a hydrogen abstraction, leads to the formation of a strong Brønsted acid (H⁺AsF₆⁻). researchgate.netmdpi.com This photogenerated acid is the ultimate initiating species for the cationic polymerization process. mdpi.com The general mechanism for the photolysis of a triarylsulfonium salt is depicted as a two-pathway process involving both heterolytic and homolytic cleavage, ultimately leading to the generation of a protonic acid that initiates polymerization. encyclopedia.pub

Once the strong Brønsted acid is generated, the propagation phase of the polymerization begins. wikipedia.org This process is characteristic of chain-growth polymerization, where monomers are sequentially added to a growing reactive center. libretexts.org

Initiation: The photogenerated proton (H⁺) from the Brønsted acid adds to a nucleophilic monomer (M), such as an epoxide or a vinyl ether, creating a cationic active center (HM⁺). youtube.com

Propagation: The cationic active center then reacts with subsequent monomer molecules in a head-to-tail fashion. wikipedia.org In each step, a new monomer unit is added to the growing polymer chain, and the cationic charge is transferred to the newly added unit, regenerating the active site for the next addition. wikipedia.orgyoutube.com This cycle repeats, leading to the rapid formation of a long polymer chain. youtube.com

Chain transfer is a potential competing reaction where the reactivity of the growing chain is terminated, but a new active center is generated, allowing the kinetic chain to continue. wikipedia.org This can occur through hydrogen abstraction from the active chain end to either the counter-ion or a monomer molecule. wikipedia.org

Polymerization of Diverse Monomer Systems

Triphenylsulfonium hexafluoroarsenate and similar onium salts are versatile photoinitiators capable of polymerizing a wide range of monomers that are susceptible to cationic polymerization. researchgate.net This includes heterocyclic monomers that undergo ring-opening polymerization and vinyl monomers. wikipedia.org

Cationic ring-opening polymerization (CROP) is a key application for these photoinitiators. Monomers suitable for this process include strained cyclic ethers like epoxides and tetrahydrofuran (B95107) (THF). mdpi.comsci-hub.se The driving force for the polymerization of these monomers is the relief of ring strain. sci-hub.se

Epoxides: The polymerization of epoxides, such as (3,4-epoxycyclohexane)methyl-3,4-epoxycyclohexyl-carboxylate (EPOX), is efficiently initiated by the Brønsted acid generated from the photolysis of triarylsulfonium salts. mdpi.com The proton from the acid protonates the oxygen atom of the epoxide ring, creating an oxonium ion. This active species is then attacked by the oxygen of another monomer molecule, leading to ring-opening and chain propagation. mdpi.com

Tetrahydrofuran (THF): The polymerization of THF is a classic example of CROP. researchgate.net Strong acids generated from photoinitiators like this compound can initiate the polymerization. researchgate.netyoutube.com The process begins with the protonation of the THF oxygen atom to form an oxonium ion. youtube.com Subsequently, another THF molecule acts as a nucleophile, attacking an alpha-carbon adjacent to the positive oxygen, thus opening the ring and propagating the chain. youtube.comyoutube.com The polymerization of THF is a reversible process, meaning a significant concentration of monomer can remain in equilibrium with the polymer. sci-hub.se

The table below summarizes findings from a study on the photopolymerization of THF using a perylene (B46583) (Pery) photosensitizer with this compound (S⁺).

SystemIrradiation Time (min)Polymer Yield (g)
Pery / S⁺ / THF600.142
Pery / S⁺ / THF1200.280
Pery / S⁺ / THF1800.415

Table based on data from a study on the photopolymerization of tetrahydrofuran photoinitiated by the perylene-triphenylsulfonium hexafluoroarsenate system. researchgate.net

Cationic polymerization is suitable for vinyl monomers that contain electron-donating substituents, as these groups can stabilize the propagating carbocationic active center. wikipedia.org While anionic polymerization is common for vinyl monomers with electron-withdrawing groups, cationic methods are effective for electron-rich alkenes. eresearchco.com

The initiation by this compound follows the same principle of generating a strong acid. encyclopedia.pub The proton from the acid adds across the double bond of the vinyl monomer, creating a carbocation. libretexts.org This carbocation then propagates by adding to the double bond of subsequent monomer molecules. youtube.com However, cationic polymerization of vinyl monomers in the presence of water can be limited, as water can react with the carbocations, leading to chain transfer and the formation of oligomers. rsc.org For some monomers like styrene, the effect of transfer to water is less significant. rsc.org

UV curing is an industrial process that uses high-intensity ultraviolet light to instantly cure or dry inks, coatings, and adhesives. Photoinitiators are a critical component of UV-curable formulations. Triarylsulfonium salts, including this compound, are widely used as photoacid generators (PAGs) in these systems. mdpi.com

Upon exposure to UV light, the sulfonium (B1226848) salt decomposes to produce a strong acid, which then initiates the rapid polymerization of a resin formulation, typically composed of epoxides or other cationically polymerizable monomers. mdpi.com This process transforms the liquid resin into a solid, cross-linked polymer network almost instantaneously. The dual functionality of sulfonium salts, capable of generating both protons and free radicals, allows them to initiate both cationic and free-radical polymerization processes, making them versatile for various curing applications. mdpi.com

Kinetic Studies of Cationic Photopolymerization

The kinetic analysis of cationic photopolymerization initiated by this compound offers critical insights into the efficiency and control of the polymerization process. Researchers have extensively studied various parameters that govern the rate of polymerization and the final monomer-to-polymer conversion.

Factors Influencing Polymerization Rate and Conversion

The rate of cationic photopolymerization and the ultimate conversion of monomer are influenced by a multitude of factors. These include the reactivity of the monomer, the viscosity of the formulation, and the presence of any impurities that can interfere with the cationic propagating species. In the case of hybrid systems, where both radical and cationic polymerizations occur simultaneously, the final polymer morphology and properties are dictated by the interplay between the kinetics of the two processes. This complex behavior is affected by monomer and oligomer structure, viscosity, light intensity, and the concentration of the photoinitiator.

Effect of Photoinitiator Concentration and Anion Nature

The concentration of the photoinitiator, this compound, plays a crucial role in the polymerization kinetics. Generally, an increase in the photoinitiator concentration leads to a higher rate of polymerization due to the generation of a larger number of initiating species upon UV irradiation.

The nature of the anion in the onium salt photoinitiator significantly impacts the polymerization rate. The initiating species in cationic polymerization is a superacid generated upon photolysis of the salt. The strength and stability of this acid are determined by the counteranion. In a comparative study of the photopolymerization of cyclohexene (B86901) oxide using various triphenylsulfonium salts, the order of reactivity was found to be dependent on the anion: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. This order correlates with the decreasing acidity and increasing nucleophilicity of the corresponding Brønsted acids.

AnionConversion (%) after 40 min
SbF₆⁻~90
AsF₆⁻~70
PF₆⁻~40
BF₄⁻~10
This table illustrates the effect of the counteranion on the photopolymerization of cyclohexene oxide initiated by triphenylsulfonium salts. Data is estimated from graphical representations in published research. mdpi.com

Temperature and Light Intensity Dependencies

The intensity of the UV light source directly affects the rate of photoinitiator decomposition and, consequently, the concentration of initiating species. A higher light intensity typically results in a faster polymerization rate. However, the relationship is not always linear and can be influenced by factors such as the optical properties of the formulation and the potential for side reactions at very high intensities. The kinetics of cationic polymerization are known to be highly dependent on the viscosity of the medium, with a significant slowdown observed in more viscous resins. amazonaws.com This is because the propagation rate constant in cationic polymerization is more sensitive to molecular mobility than the termination rate constant. amazonaws.com

Photosensitization in Cationic Photopolymerization

The absorption spectrum of triphenylsulfonium salts is primarily in the short-wavelength UV region, which can limit their efficiency with common light sources. Photosensitization is a widely employed technique to extend the spectral sensitivity of these photoinitiators to longer, more practical wavelengths.

Role of Sensitizers in Extending Wavelength Sensitivity

Sensitizers are compounds that absorb light at wavelengths where the photoinitiator does not and then transfer energy to the initiator, inducing its decomposition. This process allows for the use of a broader range of light sources, including those in the near-UV and visible regions. A variety of compounds, such as polynuclear aromatic hydrocarbons and dyes, have been investigated as photosensitizers for triphenylsulfonium salts. For instance, perylene has been effectively used to sensitize the photopolymerization of tetrahydrofuran (THF) initiated by this compound. researchgate.net The use of sensitizers can significantly enhance the rate of polymerization.

Mechanistic Elucidation of Sensitized Initiation

The mechanism of sensitized initiation typically involves an electron transfer from the excited state of the sensitizer (B1316253) to the onium salt. In the case of perylene (Pery) sensitizing this compound (TPS-AsF₆), the process is initiated by the photoexcitation of perylene. The excited perylene then undergoes an electron transfer to the triphenylsulfonium cation, generating a perylene radical cation and a triphenylsulfinyl radical. The perylene radical cation is a highly reactive species that can initiate the cationic polymerization of monomers like THF.

Degradation Pathways and Environmental Research Considerations

Photodegradation of Triphenylsulfonium (B1202918) Hexafluoroarsenate (B1215188)

Triphenylsulfonium hexafluoroarsenate is designed to be photochemically active, readily undergoing decomposition upon exposure to ultraviolet radiation to generate a strong acid. This primary function also defines its principal degradation pathway.

Upon irradiation, triphenylsulfonium salts undergo a complex series of reactions. The primary photochemical event involves the cleavage of a carbon-sulfur bond. wikipedia.org This leads to the formation of several key photoproducts. The major products identified from the photolysis of triphenylsulfonium salts are 2-, 3-, and 4-phenylthiobiphenyl isomers and diphenylsulfide. researchgate.nettandfonline.com

The formation of these products is explained by distinct mechanistic pathways. The phenylthiobiphenyl isomers are the result of an "in-cage" fragmentation and recombination process. researchgate.nettandfonline.com In this mechanism, the initial photo-fragmentation occurs, but the resulting radicals remain trapped within a "cage" of surrounding solvent or matrix molecules, where they recombine to form the substituted biphenyl (B1667301) product. researchgate.net Conversely, diphenylsulfide is formed through a "cage-escape" reaction, where the fragments diffuse away from each other before reacting. researchgate.nettandfonline.com In addition to these primary products, further secondary photochemical reactions can occur, especially in solid matrices. For instance, during the 193-nm irradiation of triphenylsulfonium salts embedded in a poly(methyl methacrylate) film, two other photoproducts, triphenylene (B110318) and dibenzothiophene, have been detected. rsc.org These are believed to form from the secondary photolysis of the initial products, 2-(phenylthio)biphenyl and diphenylsulfide, respectively. rsc.org

Table 1: Major Photodegradation Products of Triphenylsulfonium Salts

Photoproduct Formation Mechanism Precursor Citation
Phenylthiobiphenyl (2-, 3-, 4- isomers) In-cage fragmentation-recombination Triphenylsulfonium Cation researchgate.net, tandfonline.com
Diphenylsulfide Cage-escape reaction Triphenylsulfonium Cation researchgate.net, tandfonline.com
Triphenylene In-cage secondary photoreaction 2-(Phenylthio)biphenyl rsc.org
Dibenzothiophene In-cage secondary photoreaction Diphenylsulfide rsc.org

The surrounding environment significantly influences the distribution of photoproducts. The ratio of "in-cage" to "cage-escape" products is highly dependent on the viscosity of the medium. researchgate.net In dilute solutions, such as acetonitrile, the ratio of cage-to-escape products is approximately one for this compound. researchgate.nettandfonline.com This indicates that both pathways occur with similar efficiency.

However, in more viscous environments, polymer films, or in the solid state, the formation of in-cage products (phenylthiobiphenyls) is favored. researchgate.net The restricted mobility of the photo-fragments within a rigid matrix hinders their ability to escape the initial solvent cage, thereby increasing the probability of in-cage recombination. researchgate.net Solid-state photolysis of triphenylsulfonium salts can yield cage-to-escape product ratios as high as 5:1, demonstrating a remarkable dependence on the physical state and the specific counter-ion present. tandfonline.com

Polymer Degradation Induced by Photoacid Generators

As a photoacid generator (PAG), the primary industrial function of this compound is to release a strong acid upon irradiation. aip.org This generated acid, hexafluoroarsenic acid, acts as a catalyst for a variety of chemical transformations within a polymer matrix, including degradation reactions.

The acid generated by the PAG can initiate the catalytic depolymerization of certain polymers. google.com This process is fundamental to the application of these materials in photoresists and sacrificial materials. A well-studied example is the acid-catalyzed decomposition of poly(propylene carbonate) (PPC). gatech.edu The degradation cycle is initiated when a proton (H+) from the generated acid attacks an electron-donating group on the polymer chain, such as a carbonyl group. gatech.edu This initial attack weakens the polymer backbone, triggering a catalytic cycle of decomposition. For PPC, this process primarily yields volatile products like acetone (B3395972) and carbon dioxide, which can easily be removed from the material. gatech.edu The acid is regenerated with each subsequent decomposition reaction, making the process catalytic. gatech.edu

The presence of a strong acid generated from a PAG can significantly lower the thermal decomposition temperature of a polymer. The acid acts as a catalyst, providing a lower energy pathway for decomposition reactions that might otherwise require much higher temperatures. gatech.edu This effect is utilized in applications where patterned or selective removal of a polymer is desired. After exposure to light generates the acid in specific areas, a subsequent heating step (post-exposure bake) can trigger thermal decomposition only in the irradiated regions. aip.org The decomposition of polymers in the presence of acid can proceed through various mechanisms, including chain scission, deprotection of side groups, and dehydration reactions, ultimately leading to the breakdown of the polymer structure. google.comacs.org

Environmental Impact and Regulatory Research

Specific, comprehensive environmental impact assessments and dedicated regulatory frameworks for this compound are not extensively documented in publicly available literature. However, considerations can be drawn from its chemical structure and function. The compound is noted within the NORMAN Suspect List Exchange (and by extension, PubChem) as being on a list of Per- and Polyfluoroalkyl Substances (PFAS), which are a class of chemicals under intense environmental scrutiny. nih.gov

The primary environmental considerations stem from its identity as a photoacid generator and its subsequent degradation products. The release of a strong, corrosive acid (hexafluoroarsenic acid) and various aromatic sulfur compounds (phenylthiobiphenyl, diphenylsulfide) into the environment are potential concerns. Research into the environmental fate of these degradation products is necessary to fully characterize the ecological footprint of triphenylsulfonium-based systems. The lack of specific regulations highlights an area where further research is needed to understand any potential long-term impacts and to guide material handling and disposal practices.

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
This compound
Phenylthiobiphenyl
Diphenylsulfide
Triphenylene
Dibenzothiophene
Poly(methyl methacrylate)
Poly(propylene carbonate)
Acetone
Carbon dioxide

Concerns Regarding Per- and Polyfluoroalkyl Substances (PFAS) in PAGs

Photoacid generators (PAGs) are critical components in the photolithography process central to semiconductor manufacturing. semiconductors.orgemerald.com Historically, many of these PAGs have been formulated with per- and polyfluoroalkyl substances (PFAS) due to their unique properties that enhance the lithographic process. semiconductors.orgnih.gov PFAS are characterized by the exceptionally strong carbon-fluorine bond, which imparts chemical stability and surface-active properties. nih.govwiley.com However, this same stability is the root of significant environmental concern. wiley.com

Known as "forever chemicals," PFAS are highly persistent in the environment because they resist natural degradation processes. wiley.commdpi.com This persistence leads to their accumulation in soil, water, and living organisms, a process known as bioaccumulation. wiley.comarizona.edu The widespread presence of PFAS has raised alarms due to potential adverse health effects, including associations with certain cancers, immune system disruption, and developmental issues. wiley.commdpi.com

Initially, the industry used long-chain PFAS, such as perfluorooctanesulfonates (PFOS), in PAG formulations. researchgate.net Concerns over the bioaccumulation and toxicity of PFOS led to its regulation and a shift towards shorter-chain PFAS alternatives, like perfluorobutanesulfonic acid (PFBS). semiconductors.orgarizona.eduresearchgate.net However, these shorter-chain variants also exhibit persistence and are not easily biodegradable, presenting similar environmental challenges. semiconductors.orgarizona.edu The semiconductor industry continues to explore alternatives to all PFAS-containing PAGs due to these mounting concerns about their environmental persistence and potential for toxicity. semiconductors.org

Toxicity and Environmental Mobility of the Hexafluoroarsenate Anion

The anionic component of this compound, the hexafluoroarsenate (AsF₆⁻) anion, presents its own set of environmental and toxicological concerns, primarily related to the presence of arsenic. Upon dissociation, the PAG generates hexafluoroarsenic acid (HAsF₆), an extraordinarily strong acid. semiconductors.org

Arsenic and its compounds are well-documented as toxic. nih.gov The toxicity and environmental mobility of arsenic depend heavily on its chemical form (speciation). nih.govresearchgate.net Inorganic forms of arsenic, such as arsenite (As(III)) and arsenate (As(V)), are generally more toxic than organic arsenic species. nih.gov While the hexafluoroarsenate anion is a complex ion, its potential to release simpler, more mobile, and toxic arsenic species into the environment is a significant concern. The generated hexafluoroarsenic acids and their salts are considered toxic and are restricted from discharge into wastewater streams. semiconductors.org

The environmental mobility of arsenic compounds is influenced by various biogeochemical processes, including oxidation-reduction and methylation, which affect their solubility and potential for transport in soil and water. researchgate.netudel.edu The mobility of anions in the environment can be high, and factors like soil composition, pH, and the presence of other substances can influence their transport. researchgate.net Studies on the toxicity of various anions in ionic liquids have shown that fluoride-containing anions can be particularly toxic to aquatic life, such as phytoplankton. rsc.org For example, in tests on the alga Selenastrum capricornutum, anions like hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (B91526) (PF₆⁻) were identified as the most toxic. rsc.org This suggests that the hexafluoroarsenate anion could also exhibit significant ecotoxicity.

Research and Development of PFAS-Free Alternatives for PAGs

The growing regulatory pressure and environmental concerns surrounding PFAS have spurred significant research into developing fluorine-free and more environmentally benign PAGs. researchgate.netibm.com The goal is to create novel PAGs that match the high-performance standards of existing PFAS-based materials—such as high sensitivity, thermal stability, and solubility—without the associated environmental risks. semiconductors.orgarizona.edu To date, finding a direct "drop-in" replacement that meets all performance criteria for advanced lithography has been challenging. semiconductors.org

Several promising avenues for PFAS-free PAGs are being explored:

Non-Sulfonate Organic Superacids: Researchers are developing PAGs based on percyano-substituted cyclopentadienide (B1229720) anions. These generate photoacids with a strength similar to perfluoroalkylsulfonic acids and can be synthesized from inexpensive precursors. researchgate.net

Biodegradable PAGs: One approach involves functionalizing naturally occurring compounds, like cholesterol and glucose, with biodegradable sulfonates such as octafluoro-3-oxapentanesulfonate. emerald.com The ether linkage in this anion makes it more susceptible to biodegradation by microorganisms found in wastewater treatment systems, a distinct advantage over persistent PFAS. emerald.com

Nitrobenzenesulfonates (NBS): Isomers of nitrobenzenesulfonate represent another class of fluorine-free PAGs that have shown promising results in terms of optical clarity and thermal stability when compared to traditional PFAS-based PAGs like TPS PFBS. researchgate.net

Computationally Designed PAGs: Advanced computational chemistry is being used to design novel non-fluorinated PAG scaffolds. This allows for the creation of large libraries of potential candidates with tunable properties like pKa, diffusion, and absorption, which show competitive lithographic performance. ibm.com

Central Glass, in collaboration with imec, announced the successful development of PFAS-free formulations for both PAGs and other materials used in ArF immersion resists, signaling significant progress in commercializing these alternatives. cgc-jp.com

Below is a table summarizing some of the research findings on alternative PAGs.

Interactive Table: Research on PFAS-Free Photoacid Generator (PAG) Alternatives
Alternative Type Key Features Performance Comparison Environmental Aspect Reference
Non-Sulfonate Organic Superacids (e.g., TPS CN5) Based on percyano-substituted cyclopentadienide anions. Synthesized from inexpensive precursors. Generates photoacids of similar strength to perfluoroalkylsulfonic acids. Good optical density and solubility. Fluorine-free. researchgate.net
Biodegradable PAGs (e.g., based on octafluoro-3-oxapentanesulfonate) Functionalized natural compounds (cholesterol, glucose). Higher resolution than PFOS-based PAGs, capable of patterning 50 nm dense lines. Can be broken down by microorganisms. Ether linkage aids biodegradation. emerald.com
Nitrobenzenesulfonates (NBS) Fluorine-free isomers. Promising optical clarity and thermal stability. Did not perform as well as TPS PFBS in sensitivity and resolution. researchgate.net
Computationally Designed Non-Fluorinated PAGs Scaffolds designed via computational chemistry for tunable properties (pKa, diffusion, etc.). Competitive and similar lithographic performance to fluorinated PAGs in multiple lithography types (i-line, KrF, ArF, EUV). Designed to be safer and sustainable, avoiding new chemicals with unintended consequences. ibm.com

Waste Management and Disposal Considerations in Semiconductor Manufacturing

The use of hazardous chemicals like this compound in semiconductor manufacturing necessitates stringent waste management protocols to mitigate environmental impact and ensure worker safety. nih.govhhfirstconsultancy.com The fabrication process generates a significant amount of hazardous waste, including solvents, acids, and metal-containing compounds. nih.govcalpoly.edu

Key considerations for waste management in this context include:

Waste Stream Segregation: Semiconductor facilities typically maintain separate waste lines for acidic, basic, and organic liquid wastes to ensure proper treatment. calpoly.edu This is crucial for compounds like this compound, which generates a highly toxic and strong acid. semiconductors.org

Chemical Neutralization: Acidic waste streams must be neutralized before they can be discharged. On-site systems often include pH adjustment and neutralization tanks to bring the waste within acceptable environmental limits. hhfirstconsultancy.comcalpoly.edu

Hazardous Waste Control: Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, hazardous waste must be managed from "cradle-to-grave." nist.gov This includes generation, transport, treatment, storage, and disposal. Wastes containing toxic substances like arsenic are subject to these strict controls. semiconductors.orgnist.gov

Containment: Robust containment systems, such as closed-loop piping and secondary containment, are essential to prevent leaks and accidental releases of hazardous chemicals and their byproducts. hhfirstconsultancy.com

Reduction and Recycling: Many semiconductor companies are implementing circular economy initiatives to reduce the generation of hazardous waste and increase recycling where possible. nist.gov The development of less hazardous, biodegradable, or fluorine-free PAGs is a key part of this source reduction strategy. emerald.comarizona.edu

The ultimate disposal of waste that cannot be treated or recycled is often done at specialized off-site facilities. nist.gov The high toxicity associated with the hexafluoroarsenate anion means that wastes containing this compound require careful handling and disposal in accordance with all local and international environmental regulations. semiconductors.orghhfirstconsultancy.com

Advanced Research Methodologies and Future Outlook

Spectroscopic Techniques for Mechanistic Studies

Understanding the photolytic mechanism of triphenylsulfonium (B1202918) hexafluoroarsenate (B1215188) is crucial for its effective application. Various spectroscopic techniques are employed to probe the electronic transitions and reaction dynamics that occur upon irradiation.

UV-Vis Spectroscopy: This technique is fundamental in characterizing the light absorption properties of triphenylsulfonium hexafluoroarsenate. The photolysis of triarylsulfonium salts, including this compound, can be monitored by observing changes in the UV-Vis absorption spectra over time. semanticscholar.org Studies have shown that upon irradiation, the parent sulfonium (B1226848) salt undergoes either homolytic or heterolytic cleavage of a carbon-sulfur bond. mdpi.com The absorption spectra of these salts and their photoproducts provide insights into the efficiency of photoacid generation. For instance, research has revealed that the anion associated with the triphenylsulfonium (TPS) cation can influence the absorption spectrum, with some anions causing a significant redshift, which can enhance the transparency of the PAG at specific wavelengths like 193 nm. aip.orgnih.govosti.gov

Fluorescence Spectroscopy: Fluorescence studies, including quenching experiments, are instrumental in determining the excited states involved in the photochemistry of triphenylsulfonium salts. ibm.com By analyzing the fluorescence of polymers containing these salts, researchers can distinguish between static and dynamic quenching mechanisms. ibm.com This helps to elucidate whether the polymer's excited state sensitizes the decomposition of the salt. ibm.com Such studies have provided evidence for the involvement of triplet excited states in the photolysis of triphenylsulfonium salts, which primarily yield diphenyl sulfide. ibm.com

Photo-Differential Scanning Calorimetry (Photo-DSC): Photo-DSC is a powerful tool for evaluating the reactivity of photoinitiators like this compound in real-time. google.com It measures the heat flow associated with the photopolymerization reaction as it is initiated by the light-generated acid. This allows for the direct comparison of the curing efficiency of different PAG formulations. researchgate.net For example, Photo-DSC analysis has been used to compare the performance of novel sulfonium salt photoinitiators against commercially available ones, providing valuable data on their relative reactivity and curing speeds. google.comresearchgate.net

Computational Chemistry Approaches in Photoacid Generator Design

Computational chemistry has become an indispensable tool for the rational design of novel photoacid generators with tailored properties. Ab initio calculations and other computational methods provide deep insights into the molecular-level factors governing PAG performance. aip.orgnih.gov

Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and reactivity of triphenylsulfonium-based PAGs. aip.org These calculations can predict key parameters such as:

Absorption Spectra: Computational models can simulate the electronic transition processes, helping to explain experimentally observed phenomena like the redshift in absorption spectra caused by specific anions. aip.orgnih.govosti.gov

Proton Affinity: The gas-phase proton affinity of the counter-anion can be calculated to predict the strength of the generated acid. For example, calculations have shown the increasing acidity strength in the order of p-toluenesulfonate (pTS⁻) < 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS⁻) < triflate (TF⁻). aip.orgnih.gov

Reaction Energies: The energy required for photolytic bond cleavage can be determined, offering insights into the efficiency of photoacid generation. Studies have indicated that the homolysis bond cleavage of a TPS-based PAG can have a reaction energy as low as 83 kcal/mol. aip.orgnih.gov

Solvent Effects: The influence of the surrounding solvent on the electronic stability of the PAG can be modeled using approaches like the polarizable continuum model (PCM). aip.orgosti.gov This is crucial for optimizing photoresist formulations, as the solvent can stabilize the electronic structures and reduce the likelihood of undesirable side reactions like photodetachment. aip.orgosti.gov

These computational approaches allow for the pre-screening of candidate PAG structures, significantly accelerating the development of new materials with enhanced performance for applications such as 193 nm photolithography. aip.orgnih.gov

Strategies for Optimizing Performance and Extending Applications

The performance of this compound and related photoinitiators can be fine-tuned through several strategic approaches, from molecular engineering to the formulation of advanced initiating systems.

Table 1: Influence of Anion on Photoacid Generator Reactivity
AnionRelative ReactivityKey Characteristics
Hexafluoroantimonate (SbF₆⁻)Very HighGenerates a very strong superacid, leading to high polymerization rates. mdpi.comrsc.org
Hexafluoroarsenate (AsF₆⁻)HighGenerates a strong acid, widely used in efficient photoinitiating systems. mdpi.comrsc.org
Hexafluorophosphate (B91526) (PF₆⁻)ModerateProvides a balance of reactivity and stability. mdpi.comrsc.org
Tetrafluoroborate (BF₄⁻)LowLower reactivity due to the higher nucleophilicity of the anion. mdpi.comrsc.org

Development of Dual-Cure and Multi-Component Initiating Systems

To enhance curing efficiency and versatility, this compound is often used in multi-component initiating systems. These systems can include photosensitizers, such as phenothiazine (B1677639) or anthracene, which absorb light at longer wavelengths and then transfer energy to the sulfonium salt, thereby extending its spectral response. google.com

Dual-cure systems combine photochemical and thermal initiation mechanisms. mdpi.com For instance, a triarylsulfonium salt can act as the photoinitiator, while an aliphatic sulfonium salt, which is less photochemically active but thermally less stable, acts as a thermal initiator. rsc.org Upon irradiation, the photopolymerization initiated by the triarylsulfonium salt generates enough heat to trigger the decomposition of the thermal initiator, leading to a rapid and thorough cure, even in thick or opaque materials like carbon fiber composites. rsc.org

Exploration of New Light Sources (e.g., LEDs) for Photopolymerization

The shift towards more energy-efficient and environmentally friendly light sources, such as light-emitting diodes (LEDs), presents both challenges and opportunities for photoinitiating systems based on triphenylsulfonium salts. radtech.orgfcad.com Standard triarylsulfonium salts primarily absorb in the short-wavelength UV region (200-320 nm), which does not align well with the narrow emission bands of common LEDs (e.g., 365 nm, 395 nm, 405 nm). mdpi.commdpi.com

To address this, research is focused on developing photoinitiating systems that are efficient under LED irradiation. dbc.com.tweuropean-coatings.com This includes the design of novel sulfonium salts with red-shifted absorption spectra, as discussed in section 6.3.1, and the use of sensitizers that can effectively absorb LED light and activate the PAG. researchgate.net The optimization of photoinitiator concentration and the selection of appropriate co-initiators are crucial for overcoming issues like oxygen inhibition and achieving satisfactory cure depths with LED sources. radtech.org

Emerging Research Frontiers and Interdisciplinary Applications

The unique properties of this compound and related PAGs continue to drive their exploration in a variety of advanced applications beyond traditional coatings and inks.

Advanced Microelectronics: Triarylsulfonium salts are a cornerstone of chemically amplified photoresists used in high-resolution lithography for semiconductor manufacturing. acs.orgresearchgate.net Ongoing research aims to design new PAGs with improved transparency at deep-UV (e.g., 193 nm) and extreme-UV wavelengths, higher acid generation efficiency, and controlled acid diffusion for fabricating next-generation integrated circuits. aip.orgresearchgate.net

3D Printing and Microfabrication: Cationic photopolymerization initiated by sulfonium salts is highly advantageous for 3D printing (stereolithography) due to the living nature of the polymerization and the superior mechanical and thermal properties of the resulting epoxy-based polymers. tuwien.at Research into two-photon lithography utilizes PAGs for the fabrication of complex three-dimensional microstructures with high resolution. rsc.org

Synthesis and Catalysis: The use of sulfonium salts in organic synthesis has seen a dramatic increase. nih.gov Their ability to act as photo-radical initiators and their reactivity, which resembles that of hypervalent iodine compounds, has led to the development of novel photocatalytic protocols and unprecedented chemical transformations. nih.gov

Biomedical Materials: While outside the primary focus of this article, it is worth noting that photoacid generators are being explored for applications such as the construction of microfluidic systems for biochemical analysis. researchgate.net

The continued interdisciplinary research into the fundamental chemistry and application of this compound promises to unlock new technological capabilities across a wide spectrum of scientific and industrial fields.

Q & A

Q. What are the recommended safety protocols for handling Triphenylsulfonium hexafluoroarsenate in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to PPE (gloves, goggles, lab coat) and ventilation controls due to arsenic toxicity and fluoride release risks. Immediate steps for exposure include:
  • Inhalation : Relocate to fresh air; administer artificial respiration if needed .
  • Skin/Eye Contact : Rinse with water for ≥15 minutes; seek medical attention .
  • Storage : Keep in airtight containers, segregated from incompatible substances (e.g., strong oxidizers), and labeled with UN 6.1 hazard class .

Q. How is this compound synthesized, and what purification methods are effective?

  • Methodological Answer : A common route involves anion exchange between triphenylsulfonium chloride (e.g., CAS 4270-70-6) and silver hexafluoroarsenate (AgAsF₆) in anhydrous solvents like dichloromethane . Purification typically employs recrystallization from ethanol or acetonitrile. Confirm purity via:
  • Elemental Analysis : Verify stoichiometry of C, H, S, and As.
  • NMR Spectroscopy : Characterize sulfonium cation structure (e.g., ¹H/¹³C NMR shifts for phenyl groups) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify As-F stretching vibrations (~650–700 cm⁻¹) and sulfonium C-S+ modes .
  • X-ray Diffraction (XRD) : Resolve crystal structure, including anion-cation packing .
  • Mass Spectrometry (ESI-MS) : Detect molecular ion peaks for [C₁₈H₁₅S]⁺ and [AsF₆]⁻ .

Advanced Research Questions

Q. How does the choice of counterion (e.g., hexafluoroarsenate vs. triflate) influence the photochemical efficiency of triphenylsulfonium salts in lithography?

  • Methodological Answer : Compare photoacid generation (PAG) efficiency via:
  • UV-Vis Spectroscopy : Measure absorbance changes during photolysis .
  • Radical Trap Experiments : Use spin-trapping agents (e.g., TEMPO) to quantify cage-escape yields of sulfonium-derived radicals .
  • Lithography Performance : Evaluate line-edge roughness in photoresist films under 248 nm (KrF) or 193 nm (ArF) exposure .

Q. What methodologies are used to resolve contradictions in reported thermal stability data of this compound under varying conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) vs. oxidative (O₂) atmospheres to isolate decomposition pathways (e.g., AsF₃ release vs. sulfonium degradation) .
  • In Situ STEM : Monitor real-time degradation at nanoscale in controlled environments (e.g., humidity, temperature gradients) .
  • Computational Modeling : Use DFT to compare activation energies for thermal decomposition routes .

Q. What advanced electrochemical techniques can assess the degradation pathways of this compound in battery electrolytes?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Identify redox peaks corresponding to AsF₆⁻ reduction/oxidation .
  • Impedance Spectroscopy (EIS) : Track interfacial resistance changes due to electrode passivation by arsenic species .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze solid-electrolyte interphase (SEI) composition for As-F or Li-As-O compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium hexafluoroarsenate
Reactant of Route 2
Triphenylsulfonium hexafluoroarsenate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.